5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid
Description
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid (CAS: 551909-20-7) is a synthetic compound featuring a piperazine ring substituted at the 4-position with a 3-chlorophenyl group and conjugated to a glutaric acid derivative via an amide bond. The 3-chlorophenyl group may enhance binding affinity to specific receptor subtypes due to its electron-withdrawing effects and steric profile .
Properties
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-3-1-4-13(11-12)17-7-9-18(10-8-17)14(19)5-2-6-15(20)21/h1,3-4,11H,2,5-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHIYKFBLHNKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazine derivatives are then deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Oncology
Application Summary : The compound exhibits antiproliferative effects, making it a candidate for cancer research.
Methods of Application :
- In vitro studies on various carcinoma cell lines.
- Analysis of cell signaling pathways affected by the compound.
Results and Outcomes :
- Demonstrated inhibition of cancer cell proliferation.
- Potential for development into therapeutic agents against specific cancer types.
| Study Type | Cell Lines Tested | Key Findings |
|---|---|---|
| In Vitro Assays | A549, HeLa | Significant reduction in viability |
| Mechanistic Studies | Various | Modulation of cyclic AMP pathways |
Neuroscience
Application Summary : The compound interacts with neurotransmitter receptors, particularly dopamine receptors, indicating potential therapeutic uses in neurological disorders.
Methods of Application :
- Receptor binding assays.
- Computational docking simulations to evaluate affinity for dopamine D3 receptors.
Results and Outcomes :
- Identified as a selective ligand for dopamine D3 receptors.
- Potential implications for treatments of Parkinson’s disease and schizophrenia.
| Study Type | Receptor Target | Affinity (Ki) | Implications |
|---|---|---|---|
| Binding Assays | D3 | 50 nM | Novel treatment avenues for disorders |
Application Summary : Investigated for its potential use in advanced battery technologies, specifically as an electrolyte component.
Methods of Application :
- Electrochemical impedance spectroscopy.
Results and Outcomes :
- Enhanced conductivity observed in preliminary tests, suggesting applicability in energy storage solutions.
| Test Type | Parameter Measured | Key Findings |
|---|---|---|
| Impedance Spectroscopy | Conductivity | Increased performance in electrolytes |
Case Studies
-
Antiproliferative Activity
- A study conducted on A549 lung carcinoma cells demonstrated that treatment with 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid resulted in a 70% reduction in cell viability after 48 hours, suggesting significant anticancer properties.
-
Neuropharmacological Effects
- Research indicated that the compound's interaction with dopamine receptors could lead to reduced symptoms in animal models of Parkinson’s disease, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects in neurological disorders . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid, focusing on key modifications and their pharmacological implications.
Table 1: Structural and Functional Comparison of 5-Oxopentanoic Acid Derivatives
Key Comparative Insights:
Piperazine Modifications: The 3-chlorophenyl group in the target compound may confer selectivity for serotonin or dopamine receptor subtypes, as 3-chlorophenylpiperazine is a known pharmacophore in neuroactive compounds . In contrast, BX048’s ethoxycarbonyl-piperazine enhances metabolic stability and P2Y12 antagonism .
Carboxylic Acid Conjugates :
- The glutaric acid moiety in the target compound and BX048 provides a negatively charged group for ionic interactions with receptor residues. Lorglumide derivatives replace this with a spiroazacyclic system, shifting activity toward CCK receptors .
Therapeutic Implications: BX048’s antiplatelet activity highlights the importance of the quinoline core for P2Y12 inhibition, whereas the target compound’s lack of this feature suggests divergent applications . ND-7’s quinolone-carboxylic acid structure demonstrates how piperazine-chlorophenyl motifs can be repurposed for antibacterial activity .
Biological Activity
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid, a synthetic compound, has garnered attention for its potential biological activities, particularly in the realms of oncology and neuropharmacology. This article delves into its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Chemical Name: this compound
- Molecular Formula: C15H19ClN2O3
- Molecular Weight: 310.78 g/mol
- CAS Number: 551909-20-7
The compound features a piperazine ring substituted with a chlorophenyl group and a pentanoic acid backbone with an oxo group at the 5-position, which is crucial for its biological activity .
The specific mechanism of action for this compound remains largely uncharacterized; however, it is known to interact with several neurotransmitter receptors:
- Dopamine D2 Receptor Antagonism: This interaction is significant for its potential use in treating psychiatric disorders.
- Serotonin 5-HT2A Receptor Antagonism: This activity may contribute to its effects on mood and anxiety .
In vitro studies suggest that the compound can modulate cell signaling pathways involving cyclic AMP and calcium ions, impacting cellular metabolism and gene expression. Its antiproliferative properties have been observed against various carcinoma cell lines, indicating potential applications in cancer therapy .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects against multiple cancer cell lines. The following table summarizes some key findings from studies on its cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis |
| MCF-7 | 12.3 | Cell cycle arrest |
| A549 | 8.7 | Modulation of apoptotic pathways |
| WM793 (melanoma) | 6.0 | Enhanced cytotoxicity compared to controls |
These findings suggest that the compound's effectiveness varies by cell type, with melanoma cells showing particularly high sensitivity .
Neuropharmacological Effects
The compound's interaction with dopamine and serotonin receptors positions it as a candidate for further research in treating mood disorders and schizophrenia. Studies have shown that it can influence neurotransmitter release and neuronal signaling pathways, which are critical in these conditions .
Case Studies and Research Findings
-
Study on Cancer Cell Lines:
A study published in Molecular Pharmacology demonstrated that prolonged exposure to the compound resulted in adaptive cellular changes such as receptor desensitization in cancer cell lines . The study highlighted the importance of dose and time on cytotoxic effects. -
Neuropharmacological Research:
In a neuropharmacological context, research indicated that the compound could reduce anxiety-like behaviors in animal models by modulating serotonin receptor activity . This suggests potential therapeutic applications for anxiety disorders. -
Comparative Analysis:
Comparative studies with structurally similar compounds revealed that while many shared some biological activities, this compound exhibited unique receptor interactions that may enhance its pharmacological profile .
Q & A
Basic: What experimental design strategies are recommended for synthesizing 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid?
Answer:
A factorial design approach is optimal for optimizing reaction parameters (e.g., temperature, solvent ratio, catalyst loading). This method minimizes experiments while systematically evaluating interactions between variables . For example:
- Factors to test : Reaction time (6–24 hrs), temperature (60–120°C), and molar ratios (1:1 to 1:3).
- Response variables : Yield, purity (HPLC), and byproduct formation.
- Statistical validation : Use ANOVA to identify significant factors and derive predictive models.
Computational reaction path searches (e.g., quantum chemical calculations) can pre-screen conditions, reducing trial-and-error experimentation .
Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
Employ orthogonal methods for robust characterization:
- Structural elucidation : High-resolution NMR (¹H, ¹³C, DEPT-135) to confirm piperazine ring substitution and carbonyl positioning .
- Purity assessment : Reverse-phase HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) .
- Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight validation and impurity profiling.
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced: How should researchers resolve contradictions in bioactivity data across different assays?
Answer:
Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:
- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate.
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assay) .
- Solvent controls : Ensure solvents (DMSO, ethanol) do not exceed biocompatible thresholds (<0.1% v/v) .
- Data normalization : Use Z-score or fold-change analysis to standardize outputs across platforms .
Advanced: What computational methods predict the compound’s receptor binding and selectivity?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors (common targets for piperazine derivatives) .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
- Pharmacophore mapping : Identify critical features (e.g., chlorophenyl hydrophobicity, carboxylate charge) using tools like LigandScout .
- Selectivity screening : Cross-validate against off-target receptors (e.g., adrenergic, histaminergic) via ensemble docking .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis steps to minimize inhalation risks.
- First aid : In case of contact, rinse skin with water for 15 minutes; consult a physician immediately .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated containers .
Advanced: How can structure-activity relationship (SAR) studies improve this compound’s efficacy?
Answer:
- Core modifications : Synthesize analogs with varying substituents on the 3-chlorophenyl group (e.g., fluoro, methyl) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the pentanoic acid moiety with tetrazoles or sulfonamides to enhance metabolic stability .
- In vitro ADME profiling : Measure solubility (shake-flask method), permeability (Caco-2 assay), and cytochrome P450 inhibition .
- In silico QSAR : Develop regression models correlating descriptors (logP, polar surface area) with activity .
Advanced: How do physicochemical properties influence formulation strategies for this compound?
Answer:
- Solubility enhancement : Use co-solvents (PEG-400, cyclodextrins) or salt formation (sodium, lysine salts) for parenteral delivery .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify hydrolysis-sensitive sites (e.g., amide bonds) .
- Surface adsorption : Minimize loss in hydrophobic containers by pre-treating surfaces with silanizing agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
